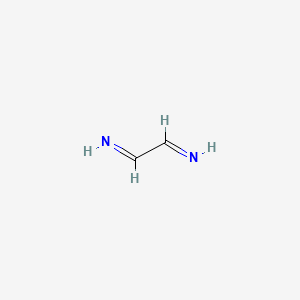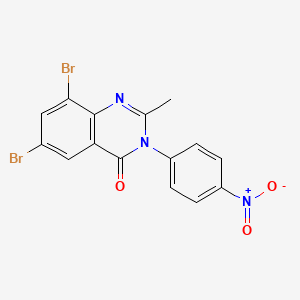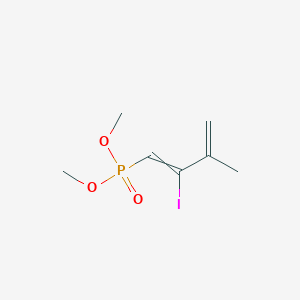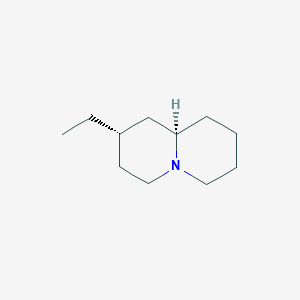
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This specific compound is characterized by its ethyl group attached to the second carbon and its octahydro structure, indicating the presence of eight hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. The process begins with the preparation of the quinolizine core, which can be achieved through various cyclization reactions. One common method involves the cyclization of amino ketones under acidic conditions. The resulting quinolizine is then subjected to hydrogenation using a palladium or platinum catalyst under high pressure and temperature to yield the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The hydrogenation step is often carried out in large autoclaves with precise control over temperature and pressure to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Major Products Formed
Oxidation: Quinolizine N-oxides.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Various alkyl or aryl-substituted quinolizines.
Scientific Research Applications
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,9aR)-2-hydroxy-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 1H-pyrrole-2-carboxylate .
- (2S,9aR)-2-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one .
Uniqueness
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is unique due to its specific ethyl substitution and octahydro structure, which confer distinct chemical and biological properties
Properties
CAS No. |
185259-99-8 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2S,9aR)-2-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-8-12-7-4-3-5-11(12)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
SKIXEGJWQFEBJI-WDEREUQCSA-N |
Isomeric SMILES |
CC[C@H]1CCN2CCCC[C@@H]2C1 |
Canonical SMILES |
CCC1CCN2CCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
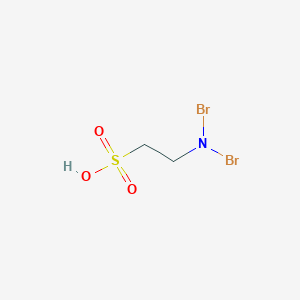


![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
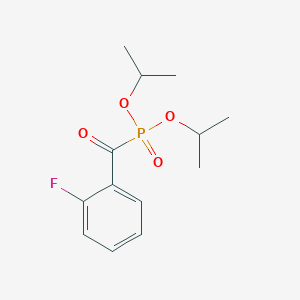
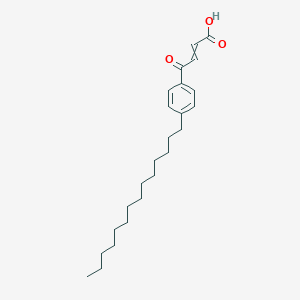
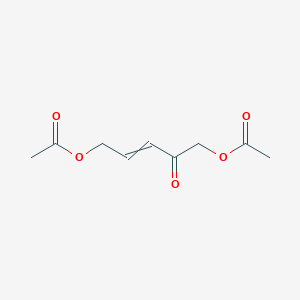
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

